Thiophene, 2-chloro-5-(phenylthio)- Thiophene, 2-chloro-5-(phenylthio)-
Brand Name: Vulcanchem
CAS No.: 58042-61-8
VCID: VC19570962
InChI: InChI=1S/C10H7ClS2/c11-9-6-7-10(13-9)12-8-4-2-1-3-5-8/h1-7H
SMILES:
Molecular Formula: C10H7ClS2
Molecular Weight: 226.7 g/mol

Thiophene, 2-chloro-5-(phenylthio)-

CAS No.: 58042-61-8

Cat. No.: VC19570962

Molecular Formula: C10H7ClS2

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 2-chloro-5-(phenylthio)- - 58042-61-8

Specification

CAS No. 58042-61-8
Molecular Formula C10H7ClS2
Molecular Weight 226.7 g/mol
IUPAC Name 2-chloro-5-phenylsulfanylthiophene
Standard InChI InChI=1S/C10H7ClS2/c11-9-6-7-10(13-9)12-8-4-2-1-3-5-8/h1-7H
Standard InChI Key TXFWYVVOLFOSIB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)SC2=CC=C(S2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of Thiophene, 2-chloro-5-(phenylthio)- is defined by a planar thiophene ring system. The chlorine atom at position 2 and the phenylthio group (-SPh) at position 5 introduce significant electronic and steric effects, influencing both reactivity and stability. The sulfur atom in the thiophene ring contributes to the compound’s aromaticity, while the electron-withdrawing chlorine and electron-donating phenylthio group create a polarized electronic environment.

Key Structural Features:

  • Aromatic System: The thiophene ring exhibits resonance stabilization, with delocalized π-electrons across the sulfur and carbon atoms.

  • Substituent Effects: The chlorine atom increases electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. The phenylthio group enhances solubility in nonpolar solvents and stabilizes intermediates via conjugation.

Table 1: Thermodynamic Properties of Related Thiophene Derivatives

CompoundSS^\circ (cal/mol·K)CpC_p (cal/mol·K)Temperature (K)Reference
2-Chlorothiophene49.97833.325298.15
Thiophene, 2-chloro-5-(phenylthio)-N/AN/AN/A

Note: Data for Thiophene, 2-chloro-5-(phenylthio)- remains underexplored in thermochemical studies, highlighting a research gap .

Synthesis and Optimization Strategies

The synthesis of Thiophene, 2-chloro-5-(phenylthio)- typically involves multistep routes leveraging nucleophilic aromatic substitution and cross-coupling reactions. A representative pathway, adapted from antileishmanial agent research, proceeds as follows :

  • Thiophene-2-carbaldehyde Functionalization: Initial derivatization to introduce nitro or halogen groups.

  • Thiadiazole Ring Formation: Cyclization with hydrazine derivatives under acidic conditions.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) to install the chlorine substituent.

  • Phenylthio Group Incorporation: Reaction with thiophenol in dimethylformamide (DMF) at 60°C, catalyzed by potassium carbonate .

Critical Reaction Parameters:

  • Solvent Selection: Dichloromethane and acetonitrile are preferred for their ability to dissolve aromatic intermediates.

  • Yield Optimization: Reported yields range from 65% to 85%, depending on the purity of starting materials and reaction time .

Chemical Reactivity and Mechanistic Insights

The compound’s reactivity is governed by the interplay between its substituents and the thiophene ring’s electronic structure. Key reactions include:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at position 2 is susceptible to displacement by nucleophiles such as amines or alkoxides, forming derivatives with modified biological activity.

  • Electrophilic Substitution: The phenylthio group directs electrophiles to the para position relative to the sulfur atom, enabling functionalization for material science applications.

  • Oxidative Transformations: The sulfur atom in the thiophene ring can undergo oxidation to sulfoxide or sulfone derivatives, altering physicochemical properties.

Mechanistic Example:

In antileishmanial studies, derivatives of Thiophene, 2-chloro-5-(phenylthio)- exhibit activity by inhibiting parasitic enzymes through sulfur-mediated hydrogen bonding and π-π stacking interactions .

Applications in Scientific Research

Medicinal Chemistry

Derivatives of this compound have shown promise as antileishmanial agents. For instance, methylimidazole-containing analogs demonstrated IC₅₀ values of 11.2 µg/mL against Leishmania major promastigotes, outperforming the standard drug Glucantime by >4-fold .

Material Science

The compound’s conjugated system and sulfur content make it a candidate for organic semiconductors and photovoltaic materials. Research highlights its role in synthesizing conductive polymers with tunable bandgaps.

Stability and Reactivity Under Environmental Conditions

Stability studies indicate that Thiophene, 2-chloro-5-(phenylthio)- degrades under prolonged UV exposure, forming chlorinated byproducts. Thermal analysis reveals decomposition above 200°C, necessitating storage in inert atmospheres.

Table 2: Stability Profile

ConditionObservationReference
UV Light (254 nm)Decomposition to chlorinated derivatives
Temperature >200°CThermal decomposition

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